Fmoc-N-Me-Thr(tBu)-OH

Chiral purity Enantiomeric excess Peptide synthesis

Orthogonally protected N-methyl-L-threonine for Fmoc SPPS. The acid-labile tBu ether protects the β-hydroxyl during chain elongation, preventing O-acylation, while the N-α-methyl group eliminates one backbone H-bond donor, enhancing metabolic stability, membrane permeability, and conformational restriction. Compatible with 0.5 M DMF solutions for automated synthesis. Available in high-purity grades with dual TLC/HPLC verification and chiral purity documentation for GLP/GMP peptides and SAR studies. Ships globally.

Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
CAS No. 117106-20-4
Cat. No. B557330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-Thr(tBu)-OH
CAS117106-20-4
Synonyms117106-20-4; Fmoc-N-Me-Thr(tBu)-OH; (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoicacid; Fmoc-N-methyl-O-t-butyl-L-threonine; N-Fmoc-N-Methyl-O-tert-butyl-L-threonine; PubChem19052; SCHEMBL955882; TMA042; CTK3J1823; MolPort-006-701-288; ZINC2389704; ANW-56031; AKOS015837117; AKOS015908870; AN-7894; RTR-003069; AJ-35606; AK-41291; Fmoc-N-Alpha-Methyl-O-T-Butyl-L-Threonine; TR-003069; FT-0652956; ST24034083; ST51054923; M03390; I14-3469
Molecular FormulaC24H29NO5
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
InChIInChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1
InChIKeyVIUVLZHFMIFLHU-VFNWGFHPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-Me-Thr(tBu)-OH CAS 117106-20-4: Technical Procurement Profile for N-Methylated Amino Acid Building Blocks in Fmoc-SPPS


Fmoc-N-Me-Thr(tBu)-OH (CAS 117106-20-4) is an orthogonally protected N-α-methyl-L-threonine derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). The compound incorporates an Fmoc-protected N-terminal amine, an N-α-methyl modification on the backbone nitrogen, and an acid-labile tert-butyl (tBu) ether protecting group on the β-hydroxyl side chain. The tBu group remains stable during piperidine-mediated Fmoc deprotection but is cleaved during final TFA resin cleavage, enabling orthogonal protection strategy compatible with standard Fmoc/tBu SPPS workflows .

Why Fmoc-N-Me-Thr(tBu)-OH Cannot Be Replaced by Unmethylated Fmoc-Thr(tBu)-OH or Deprotected Analogs


Substitution with the non-methylated analog Fmoc-Thr(tBu)-OH (CAS 1272755-94-0) or the side-chain-unprotected Fmoc-N-Me-Thr-OH (CAS 252049-06-2) fundamentally alters the structural, pharmacokinetic, and synthetic properties of the target peptide. The N-α-methyl group present in Fmoc-N-Me-Thr(tBu)-OH confers enhanced metabolic stability, improved membrane permeability, and altered conformational preferences that cannot be replicated by unmethylated threonine [1]. Additionally, substitution with Fmoc-N-Me-Thr-OH eliminates the orthogonal tBu side-chain protection, exposing the β-hydroxyl group to undesired O-acylation side reactions during chain elongation. Furthermore, substitution with Fmoc-Thr(tBu)-OH introduces an additional backbone hydrogen-bond donor, which can profoundly alter peptide secondary structure, binding affinity, and proteolytic susceptibility in ways that are unpredictable without empirical testing [1].

Fmoc-N-Me-Thr(tBu)-OH Comparative Evidence: Quantified Performance Differentiation for Procurement Decision-Making


Enantiomeric Purity Benchmarking: Fmoc-N-Me-Thr(tBu)-OH vs. Industry-Standard Purity Specifications

High-purity grades of Fmoc-N-Me-Thr(tBu)-OH are available with ≥99.5% purity as determined by Chiral HPLC, as specified by ChemImpex (Catalog No. 11639) . This exceeds the industry-standard purity specification of ≥95.0% (HPLC) offered by Novabiochem® and the >98% specification provided by multiple other vendors including Adooq Bioscience and MedChemExpress [1]. The difference of ≥1.5 to ≥4.5 percentage points in absolute purity directly impacts downstream coupling efficiency and final peptide purity, particularly for long sequences where impurity accumulation follows multiplicative error propagation.

Chiral purity Enantiomeric excess Peptide synthesis Quality control

Orthogonal Protection Stability: tBu Ether Retention During Fmoc Deprotection vs. Unprotected Fmoc-N-Me-Thr-OH

The tert-butyl (tBu) ether protecting group on the β-hydroxyl of Fmoc-N-Me-Thr(tBu)-OH remains fully stable under the standard piperidine (20% in DMF) Fmoc deprotection conditions used in every SPPS coupling cycle, and is only cleaved during the final TFA-mediated resin cleavage step . In contrast, the side-chain-unprotected analog Fmoc-N-Me-Thr-OH (CAS 252049-06-2) possesses a free β-hydroxyl group that is susceptible to O-acylation during amino acid activation and coupling, leading to undesired branched or ester-linked byproducts. This orthogonal protection scheme is a defining feature of the Fmoc/tBu SPPS strategy and is essential for maintaining sequence fidelity during stepwise chain elongation [1].

Orthogonal protection Side-chain protection SPPS Fmoc/tBu strategy

N-Methylation Structural Consequences: Conformational and Metabolic Differentiation from Fmoc-Thr(tBu)-OH

The N-α-methyl group in Fmoc-N-Me-Thr(tBu)-OH eliminates one backbone hydrogen-bond donor (the amide N-H), which fundamentally alters the peptide's conformational landscape, hydrogen-bonding capacity, and susceptibility to proteolytic degradation compared to peptides synthesized with unmethylated Fmoc-Thr(tBu)-OH [1]. Patent literature explicitly states that N-alkylated peptides (including N-methylated) exhibit improved membrane permeability due to enhanced lipophilicity and improved metabolic stability due to resistance against hydrolytic enzymes [1]. While direct quantitative comparative data for Fmoc-N-Me-Thr(tBu)-OH versus Fmoc-Thr(tBu)-OH in a specific assay are not available in the public domain, the class-level evidence establishes that the N-methyl modification confers distinct pharmacological advantages that cannot be achieved with unmethylated analogs.

N-methylation Metabolic stability Membrane permeability Conformational restriction

Chiral Identity Verification: Optical Rotation Specification as a Critical Quality Attribute for Enantiomeric Integrity

ChemImpex provides a verified optical rotation specification of [α]D20 = 14 ± 1° (C=1 in MeOH) for Fmoc-N-Me-Thr(tBu)-OH (Catalog No. 11639) . This specification serves as a quantitative benchmark for confirming enantiomeric integrity and is essential for GMP and GLP peptide synthesis workflows where chiral purity documentation is mandatory. Many competing vendor specifications for this compound lack a defined optical rotation value, offering only purity by HPLC without chiral verification. The absence of optical rotation data constitutes a gap in quality documentation that may be unacceptable for regulated pharmaceutical applications or publications in high-impact journals requiring full compound characterization.

Optical rotation Chiral identity Enantiomeric purity Quality assurance

Solubility Qualification: Validated DMF Solubility for SPPS Workflow Compatibility

Novabiochem® Fmoc-N-Me-Thr(tBu)-OH is qualified with a validated solubility specification: clearly soluble at 1 mmol in 2 mL DMF (0.5 M) . This explicit solubility qualification is essential for automated SPPS instruments that require precise pre-dissolved amino acid solutions at known concentrations. In contrast, many generic vendors do not provide quantitative or semi-quantitative solubility data, leaving users to empirically determine solubility parameters, which introduces workflow variability and risks incomplete coupling due to precipitation during automated synthesis.

Solubility DMF compatibility SPPS Coupling efficiency

Batch-to-Batch Consistency Documentation: CoA Availability and TLC Purity Verification

Novabiochem® Fmoc-N-Me-Thr(tBu)-OH is supplied with a dual-method purity specification: ≥98% by TLC (visualization method 011B) and ≥95.0% by HPLC (area%) . Certificates of Analysis (CoA) are available by lot number, providing traceable documentation of actual batch-specific purity values. This dual analytical approach offers orthogonal confirmation of purity, as TLC can detect non-UV-active impurities that HPLC might miss. Lower-cost suppliers frequently provide only a single analytical method or a nominal purity claim without batch-specific CoA documentation, introducing procurement risk for GLP/GMP environments where full traceability is mandated.

Certificate of Analysis Quality control Batch consistency TLC purity

Fmoc-N-Me-Thr(tBu)-OH: Evidence-Backed Procurement Scenarios for Specialized Peptide Synthesis Applications


Synthesis of Metabolically Stabilized, Membrane-Permeable Therapeutic Peptides

Procurement of Fmoc-N-Me-Thr(tBu)-OH is indicated for the synthesis of peptide therapeutics requiring enhanced metabolic stability and improved membrane permeability. As established in patent literature, N-methylation confers resistance to proteolytic degradation and increases lipophilicity for better cellular uptake [1]. The N-methyl modification present in this building block eliminates one backbone hydrogen-bond donor, altering conformational preferences and reducing susceptibility to hydrolytic enzymes. This application scenario is supported by class-level inference evidence showing that N-alkylated peptides exhibit improved drug-like properties compared to their unmethylated counterparts synthesized with Fmoc-Thr(tBu)-OH [1].

High-Fidelity SPPS of Complex Peptides Requiring Orthogonal Side-Chain Protection

Procurement of Fmoc-N-Me-Thr(tBu)-OH is essential for sequences where the threonine β-hydroxyl must remain protected throughout chain elongation to prevent O-acylation side reactions. The tBu ether protecting group remains fully stable during iterative Fmoc deprotection with 20% piperidine/DMF and is cleaved only during final TFA resin cleavage [1][2]. This orthogonal protection scheme is incompatible with the side-chain-unprotected analog Fmoc-N-Me-Thr-OH, which exposes the free hydroxyl to undesired esterification during coupling. The validated DMF solubility of 0.5 M further ensures compatibility with automated SPPS workflows requiring consistent amino acid solution concentrations.

Regulated Peptide Synthesis Requiring Full Traceability and Dual-Analytical Purity Verification

Procurement of Novabiochem® or ChemImpex grades of Fmoc-N-Me-Thr(tBu)-OH is indicated for GLP/GMP peptide synthesis or high-impact publications requiring auditable quality documentation. Novabiochem® provides dual-method purity verification with TLC (≥98%) and HPLC (≥95.0%) along with lot-specific Certificates of Analysis [1]. ChemImpex offers ≥99.5% purity by Chiral HPLC with verified optical rotation [α]D20 = 14 ± 1° (C=1 in MeOH) [2]. The combination of chiral purity verification and optical rotation specification provides independent confirmation of enantiomeric integrity, a critical quality attribute that generic suppliers frequently omit. These documentation standards directly support regulatory compliance and publication reproducibility.

Structure-Activity Relationship Studies of N-Methylated Peptide Analogs

Procurement of Fmoc-N-Me-Thr(tBu)-OH is indicated for systematic SAR investigations comparing N-methylated versus unmethylated threonine residues in bioactive peptides. The compound enables direct evaluation of the N-methyl group's contribution to target binding affinity, conformational restriction, and metabolic stability. As noted in the patent literature, N-methylation represents a key structural modification for optimizing peptide drug candidates [1]. The orthogonal tBu protection ensures that side-chain integrity is preserved during synthesis, allowing researchers to attribute observed biological differences specifically to the N-methyl modification rather than to synthetic artifacts or side-chain modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-Me-Thr(tBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.